9,10-Anthracenedione, 2-(chloromethyl)-1,4-dihydroxy-
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Overview
Description
9,10-Anthracenedione, 2-(chloromethyl)-1,4-dihydroxy- is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their aromatic structure and are widely used in various industrial applications, including dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of two hydroxyl groups at positions 1 and 4, and a chloromethyl group at position 2 on the anthracenedione backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 2-(chloromethyl)-1,4-dihydroxy- can be achieved through several methods:
Oxidation of Anthracene: This method involves the oxidation of anthracene using chromium (VI) as the oxidant.
Friedel-Crafts Reaction: This involves the reaction of benzene with phthalic anhydride in the presence of aluminum chloride (AlCl3) to form o-benzoylbenzoic acid, which is then cyclized to form anthraquinone.
Diels-Alder Reaction: This method involves the reaction of naphthoquinone with butadiene followed by oxidative dehydrogenation.
Industrial Production Methods
Industrial production of anthraquinones, including 9,10-Anthracenedione, 2-(chloromethyl)-1,4-dihydroxy-, typically involves large-scale oxidation processes or Friedel-Crafts reactions due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the compound can yield dihydroanthraquinone or anthrone.
Common Reagents and Conditions
Oxidation: Chromium (VI) compounds are commonly used as oxidizing agents.
Reduction: Copper is often used as a reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Various oxidized anthraquinone derivatives.
Reduction: Dihydroanthraquinone and anthrone.
Substitution: Substituted anthraquinone derivatives.
Scientific Research Applications
9,10-Anthracenedione, 2-(chloromethyl)-1,4-dihydroxy- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 2-(chloromethyl)-1,4-dihydroxy- involves its interaction with various molecular targets and pathways. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound potentially useful in anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione, 2-chloro-: Similar in structure but lacks the hydroxyl groups at positions 1 and 4.
9,10-Anthracenedione: The parent compound without any substituents.
Anthraquinone: Another name for 9,10-Anthracenedione, commonly used in industrial applications.
Uniqueness
9,10-Anthracenedione, 2-(chloromethyl)-1,4-dihydroxy- is unique due to the presence of both hydroxyl and chloromethyl groups, which confer distinct chemical reactivity and potential biological activities compared to other anthraquinone derivatives .
Properties
CAS No. |
56594-53-7 |
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Molecular Formula |
C15H9ClO4 |
Molecular Weight |
288.68 g/mol |
IUPAC Name |
2-(chloromethyl)-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H9ClO4/c16-6-7-5-10(17)11-12(13(7)18)15(20)9-4-2-1-3-8(9)14(11)19/h1-5,17-18H,6H2 |
InChI Key |
KNBNIYMUAWUNOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)O)CCl)O |
Origin of Product |
United States |
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